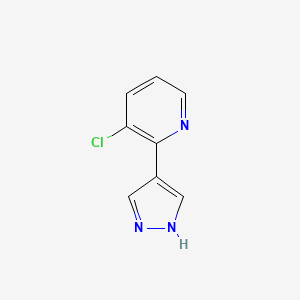

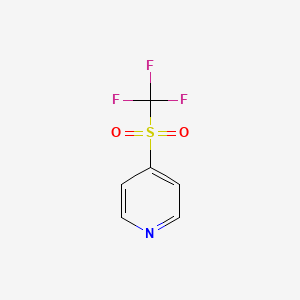

![molecular formula C8H10KN3O2 B6351558 Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95% CAS No. 1379163-31-1](/img/structure/B6351558.png)

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

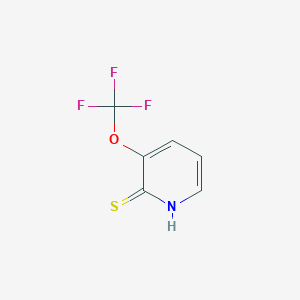

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is a chemical compound with the molecular formula C8H11N3O2.K . It is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It consists of a tetrahydrotriazoloazepine ring attached to a carboxylate group, and a potassium ion . For a detailed structural analysis, specialized software or databases that provide 3D molecular structures would be helpful.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Acylation Reactions

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate undergoes acylation reactions with carboxylic acid anhydrides and chlorides, producing acylation products at different positions depending on the acylating agent and conditions. This reactivity suggests potential in synthesizing various derivatives for further study or application in organic synthesis and medicinal chemistry Makei et al., 2004.

Herbicidal Activity

Derivatives of this compound have been designed, synthesized, and evaluated for their herbicidal activities. Certain synthesized compounds showed moderate herbicidal activity against rape and barnyard grass, indicating potential agricultural applications Wang et al., 2006.

Antimicrobial Activity

Research on derivatives of this compound has also shown promising results in antimicrobial activity. Some synthesized compounds displayed broad-spectrum antimicrobial activity, capable of inhibiting the growth of both bacteria and fungi, suggesting their potential as a basis for new antimicrobial drugs Demchenko et al., 2021.

Anticonvulsant and Analgesic Properties

Studies on certain derivatives have explored their anticonvulsant and analgesic properties. For example, some compounds exhibited significant anticonvulsant activity, suggesting potential in the development of new treatments for epilepsy Piao et al., 2012. Additionally, the analgesic properties of other derivatives have been investigated, showing promise in pain management Demchenko et al., 2018.

Anxiolytic Activity

Research into the anxiolytic activity of certain derivatives has also been conducted, with some compounds showing effects comparable to known anxiolytics, indicating potential applications in the treatment of anxiety disorders Demchenko et al., 2020.

Properties

IUPAC Name |

potassium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.K/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDTUDWXZLEMR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

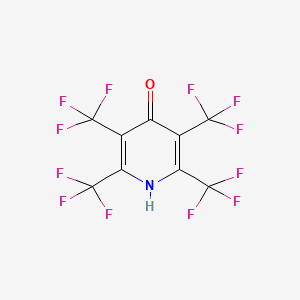

![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)

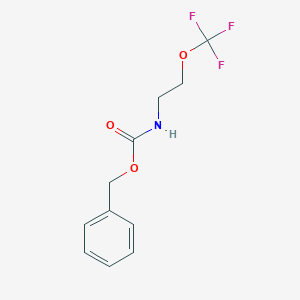

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)

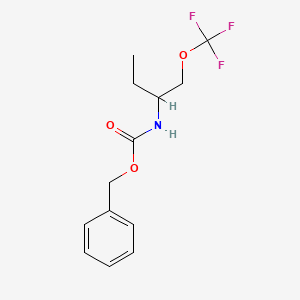

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)